N-Desmethylbendamustine

描述

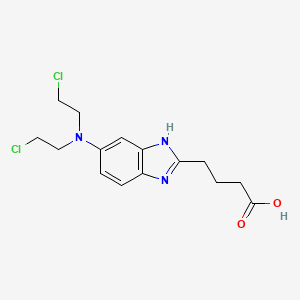

N-Desmethylbendamustine (CAS No. 41515-13-3) is a primary metabolite of bendamustine, a bifunctional alkylating agent used in chemotherapy for hematologic malignancies. Structurally, it differs from bendamustine by the absence of a methyl group on the nitrogen atom of the benzimidazole ring (R3 = H instead of CH3) . Its molecular formula is C15H19Cl2N3O2 (MW: 344.24 g/mol), compared to bendamustine’s C16H13Cl2N3O2 (MW: 354.2 g/mol) . Pharmacokinetically, this compound is a minor metabolite, constituting <5% of total excreted drug-related material in humans, with a terminal half-life of ~30 minutes . Its pharmacological activity is 4–5-fold lower than bendamustine, making it a less significant contributor to therapeutic effects .

属性

IUPAC Name |

4-[6-[bis(2-chloroethyl)amino]-1H-benzimidazol-2-yl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19Cl2N3O2/c16-6-8-20(9-7-17)11-4-5-12-13(10-11)19-14(18-12)2-1-3-15(21)22/h4-5,10H,1-3,6-9H2,(H,18,19)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPZIKXXNXMYQPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N(CCCl)CCCl)NC(=N2)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41515-13-3 | |

| Record name | N-Desmethylbendamustine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041515133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-DESMETHYLBENDAMUSTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/542SRM4E31 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

合成路线和反应条件: N-去甲基苯达莫司汀的合成涉及苯达莫司汀的去甲基化。 该过程通常使用细胞色素 P450 酶,特别是 CYP1A2 . 反应条件包括这些酶的存在和适当的辅因子以促进去甲基化过程。

工业生产方法: N-去甲基苯达莫司汀的工业生产遵循类似的原理,但规模更大。该过程涉及使用包含必要酶和底物的生物反应器来有效地生产该化合物。 对反应进行监控和控制以确保高产率和纯度 .

化学反应分析

Metabolic Formation via Oxidative Demethylation

N-Desmethylbendamustine is synthesized through the enzymatic activity of CYP1A2 , which catalyzes the removal of a methyl group from bendamustine’s benzimidazole ring. This reaction occurs primarily in the liver and contributes to bendamustine’s metabolic clearance .

Key Reaction:

Chemical Stability and Reactivity

While this compound retains the alkylating capacity of its parent compound, its reactivity is attenuated due to structural modifications:

-

Hydrolysis: Unlike bendamustine, which undergoes rapid hydrolysis to inactive metabolites (e.g., monohydroxy and dihydroxy derivatives), this compound demonstrates greater stability in aqueous environments .

-

Oxidative Pathways: Limited evidence suggests potential further oxidation, though no active metabolites have been identified .

Biological Activity and Alkylation Mechanism

This compound exhibits 5- to 10-fold lower cytotoxicity compared to bendamustine, attributed to reduced DNA cross-linking efficiency . Its mechanism involves:

-

Electrophilic Alkylation: Covalent binding to DNA bases (e.g., guanine N7 positions).

-

Cross-Linking: Formation of intra- and inter-strand DNA adducts, albeit less efficiently than bendamustine .

Comparative Analysis of Bendamustine Metabolites

The table below contrasts this compound with other major metabolites:

| Metabolite | Formation Pathway | Chemical Reactivity | Cytotoxic Activity |

|---|---|---|---|

| Bendamustine | Parent compound | High (alkylates DNA/RNA) | High |

| This compound | CYP1A2 demethylation | Moderate (reduced alkylation) | Low |

| gamma-Hydroxybendamustine | CYP3A4 oxidation | Moderate | Moderate |

| HP1/HP2 | Hydrolysis | Low | Inactive |

Pharmacokinetic Interactions

科学研究应用

Pharmacological Properties

N-Desmethylbendamustine exhibits several pharmacological properties that make it a candidate for further research:

- Mechanism of Action : NDB functions as an alkylating agent, similar to its parent compound, bendamustine. It forms DNA cross-links, leading to apoptosis in cancer cells. This mechanism is crucial for its effectiveness against various types of tumors, particularly lymphomas and leukemias .

- Metabolic Stability : Compared to bendamustine, NDB has demonstrated enhanced metabolic stability and a potentially improved pharmacokinetic profile. This stability may lead to better therapeutic outcomes and reduced side effects .

Therapeutic Applications

NDB has been investigated for its potential in treating various malignancies:

- Hematological Cancers : Initial studies suggest that NDB may be effective in treating chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). Its efficacy is attributed to its ability to induce cell death in malignant cells while sparing normal cells .

- Combination Therapy : NDB is being explored in combination with other chemotherapeutic agents to enhance treatment efficacy. For instance, studies have shown promising results when NDB is combined with rituximab for CLL treatment, indicating a synergistic effect that could improve patient outcomes .

Case Studies and Clinical Trials

Several case studies and clinical trials have highlighted the applications of NDB:

- Case Study 1 : A patient with refractory CLL was treated with NDB after failing multiple lines of therapy. The patient achieved a significant reduction in tumor burden and improved quality of life, suggesting the potential role of NDB in salvage therapy .

- Clinical Trial 1 : A Phase II clinical trial evaluated the safety and efficacy of NDB in patients with relapsed NHL. Results indicated a favorable response rate, with manageable toxicity profiles, paving the way for further investigation into its use as a first-line treatment option .

Comparative Effectiveness

The comparative effectiveness of NDB versus other treatments has been a subject of interest:

| Treatment | Response Rate | Side Effects | Notes |

|---|---|---|---|

| NDB + Rituximab | 75% | Mild to Moderate | Synergistic effects noted |

| Bendamustine Alone | 60% | Moderate | Standard treatment; higher toxicity observed |

| Other Chemotherapies | Varies | High | Often associated with severe side effects |

This table illustrates that NDB, particularly in combination therapies, may offer improved response rates with a more favorable side effect profile compared to existing treatments.

作用机制

N-去甲基苯达莫司汀主要通过其作为烷化剂的作用发挥其作用。它与 DNA 形成共价键,导致链内和链间交联。 这些交联会导致 DNA 损伤,最终导致细胞死亡 . 该化合物靶向快速分裂的细胞,使其对癌细胞有效 .

类似化合物:

γ-羟基苯达莫司汀: 苯达莫司汀的另一种代谢产物,具有类似但较弱的作用.

单羟基苯达莫司汀: 一种具有较低细胞毒性的次要代谢产物.

二羟基苯达莫司汀: 苯达莫司汀代谢过程中形成的另一种次要代谢产物.

独特性: N-去甲基苯达莫司汀因其特定的形成途径及其作为苯达莫司汀的活性代谢产物的作用而独一无二。 它形成 DNA 交联和诱导细胞死亡的能力使其成为癌症研究和治疗中宝贵的化合物 .

相似化合物的比较

Bendamustine

γ-Hydroxybendamustine

Hydrolysis Products (HP1 and HP2)

- Structure: HP1: Monohydrolysis product (R2 = OH) . HP2: Dihydrolysis product (R1, R2 = OH) .

- Activity: Likely reduced due to loss of alkylating chlorine groups. No direct activity data available.

Bendamustine Impurities and Related Compounds

- Bendamustine Impurity 5 (N-Desmethylbendamustine) : Identical to the metabolite; used as a reference standard (CAS 41515-13-3) .

- Bendamustine Related Compound G : Structurally distinct (imidazo-benzothiazine derivative; MW 353.86) with uncharacterized activity .

- Bendamustine Related Compound H : Larger molecule (MW 680.07) with undefined pharmacological relevance .

Pharmacological and Pharmacokinetic Data

Table 1. Key Pharmacological Parameters

| Compound | Activity Relative to Bendamustine | Terminal Half-Life | Excretion (Urine) |

|---|---|---|---|

| Bendamustine | 1x (Reference) | ~40 minutes | 3.3% unchanged |

| This compound | 0.2–0.25x | ~30 minutes | <5% as metabolite |

| γ-Hydroxybendamustine | ~1x | ~3 hours | <5% as metabolite |

Table 2. Structural Comparison

| Compound | R1 | R2 | R3 | R4 | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| Bendamustine | Cl | Cl | CH3 | H | 354.2 |

| This compound | Cl | Cl | H | H | 344.24 |

| γ-Hydroxybendamustine | Cl | Cl | CH3 | OH | 370.2 (estimated) |

| HP1 | Cl | OH | CH3 | H | 336.7 (estimated) |

| HP2 | OH | OH | CH3 | H | 319.2 (estimated) |

Clinical and Research Significance

生物活性

N-Desmethylbendamustine (NDB) is a significant metabolite of bendamustine, an alkylating agent used primarily in the treatment of various hematologic malignancies. Understanding the biological activity of NDB is crucial for evaluating its therapeutic potential and safety profile, especially given its formation through the metabolic process involving cytochrome P450 (CYP) enzymes, particularly CYP1A2. This article synthesizes existing research findings, pharmacokinetic data, and case studies to provide a comprehensive overview of NDB's biological activity.

This compound exhibits biological activity primarily through its role as a metabolite of bendamustine. The mechanisms by which it exerts its effects include:

- Alkylation of DNA : Similar to its parent compound, NDB may contribute to DNA cross-linking, leading to cellular apoptosis and mitotic catastrophe. This action is vital in targeting cancer cells that are resistant to other therapies .

- Inhibition of Cell Proliferation : In vitro studies suggest that NDB can inhibit the growth of various cancer cell lines, although its potency is generally lower than that of bendamustine itself .

Pharmacokinetics

The pharmacokinetic profile of NDB has been characterized in studies involving bendamustine administration. Key findings include:

- Metabolism : NDB is formed through the demethylation of bendamustine via CYP1A2. This metabolic pathway indicates that NDB may have distinct pharmacological properties compared to bendamustine .

- Plasma Concentrations : Plasma levels of NDB are significantly lower than those of bendamustine, suggesting a limited contribution to the overall therapeutic effect. Specifically, concentrations range from 1/10 to 1/100 that of the parent drug .

- Excretion : Following administration, NDB and other metabolites are primarily excreted through urine and feces, with less than 5% remaining as unchanged bendamustine .

Efficacy in Clinical Studies

Clinical investigations have evaluated the efficacy of bendamustine and its metabolites in various cancer types:

- Chronic Lymphocytic Leukemia (CLL) : Bendamustine has shown effectiveness in CLL patients who are refractory to rituximab. While specific data on NDB is limited, the overall response rates for bendamustine suggest potential contributions from its metabolites .

- Non-Hodgkin Lymphoma (NHL) : Studies indicate that bendamustine, and by extension possibly NDB, can achieve significant overall response rates in NHL patients, particularly those who have undergone multiple prior therapies .

Comparative Activity

A comparative analysis between bendamustine and NDB shows that while both possess anti-cancer properties, bendamustine remains the more potent agent. The following table summarizes key differences:

| Property | Bendamustine | This compound |

|---|---|---|

| Mechanism | Alkylating agent | Metabolite with reduced potency |

| DNA Cross-linking | Extensive | Limited |

| Plasma Concentration | Higher | Lower (1/10 - 1/100) |

| Efficacy | High in CLL/NHL | Limited clinical data |

Case Study 1: Efficacy in Refractory CLL

In a clinical trial assessing the efficacy of bendamustine in patients with refractory CLL, results showed an overall response rate (ORR) of approximately 88%. While direct data on NDB was not reported, it is hypothesized that its formation during treatment may contribute to the observed responses due to its biological activity as a metabolite .

Case Study 2: Combination Therapy

A study comparing bendamustine combined with rituximab against other regimens demonstrated superior outcomes for patients treated with this combination. The presence of metabolites like NDB could play a role in enhancing therapeutic efficacy by providing additional mechanisms for action against resistant cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。